

Enocyanin: A Technical Guide to its Potential as a Functional Food Ingredient

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Compound of Interest

Compound Name: *Enocyanin*

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Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enocyanin, a natural colorant extracted from grape skins (*Vitis vinifera*), is a complex mixture of anthocyanins, with malvidin-3-glucoside being a primary component.^[1] Traditionally used as a food additive (E163) for its vibrant red to purple hues, which vary with pH, **enocyanin** is garnering significant interest for its potential as a functional food ingredient.^[1] This is attributed to the potent antioxidant and anti-inflammatory properties of its constituent anthocyanins.^{[2][3][4][5][6][7][8]} This technical guide provides an in-depth overview of **enocyanin**, covering its chemical properties, extraction and purification methodologies, stability challenges, and functional potential. It includes detailed experimental protocols for evaluating its bioactivity, quantitative data from various studies, and visualizations of key biological pathways and experimental workflows to support further research and development.

Chemical Properties and Composition

Enocyanin is a water-soluble pigment belonging to the flavonoid class.^[1] Its appearance ranges from a dense red-violet liquid to a violet-red fine powder.^{[1][3][9][10]} It is soluble in hydroalcoholic solutions but insoluble in lipid solvents.^[1] The primary anthocyanin typically found in **enocyanin** from grape skins is malvidin-3-glucoside. However, the exact composition can vary depending on the grape cultivar, extraction methods, and purification processes.^[1]

Table 1: General Chemical and Physical Properties of **Enocyanin**

Property	Description	References
Common Name	Enocyanin, Grape Skin Extract	[1][3]
CAS Number	11029-12-2	[3][9][10]
E Number	E163	[1]
Appearance	Violet-red to dark purple liquid, paste, or powder	[1][9][10]
Solubility	Soluble in water, ethanol; Insoluble in oil	[1][10]
Primary Components	Mixture of anthocyanins, predominantly malvidin-3-glucoside	[1]
pH Dependency	Color is pH-sensitive: reddish in acidic conditions, bluish in basic conditions	[1]
Storage	Store protected from light, heat, and humidity at low temperatures (e.g., -20°C)	[1][3]

Extraction and Purification

The commercial recovery of **enocyanin** is typically performed from the by-products of winemaking, primarily grape pomace.[1] The selection of extraction and purification methods is critical to maximize yield while preserving the stability and bioactivity of the anthocyanins.

Extraction Methodologies

Conventional extraction involves the use of acidified organic solvents.[11] However, greener and more efficient techniques are being increasingly adopted.

- **Conventional Solvent Extraction:** This method commonly uses ethanol/water or methanol/water mixtures acidified with organic or inorganic acids (e.g., citric, tartaric, formic, or hydrochloric acid) to maintain the stable flavylium cation form of the anthocyanins.[1][12]

- Pressurized Liquid Extraction (PLE): PLE utilizes solvents (like ethanol-water mixtures) at elevated temperatures (40-100°C) and pressures to enhance extraction efficiency.[\[13\]](#) This method can significantly improve yields compared to traditional techniques.[\[13\]](#)
- Ultrasound-Assisted Extraction (UAE): UAE is recognized as an effective method that can enhance the extraction of anthocyanins from plant matrices.[\[14\]](#)[\[15\]](#)

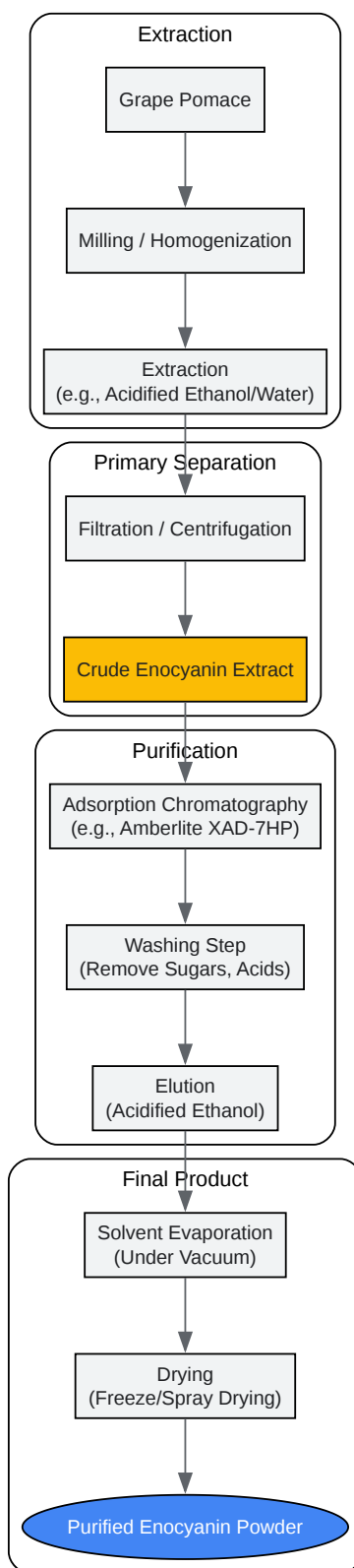
Table 2: Comparison of **Enocyanin** (Anthocyanin) Extraction Yields

Extraction Method	Source Material	Conditions	Yield	Reference
Pressurized Liquid Extraction (PLE)	Grape Marc	Ethanol-water pH 2 (50% w/w) at 40°C	9.96 mg malvidin-3-O-glucoside / g dried marc	[13]
Heat Reflux Extraction	Fruit Residues of Vaccinium uliginosum	50% (w/w) ethanol (acidified, pH 3.47) at 50°C for 2h	100% (relative yield)	[11]
Aqueous Two-Phase Extraction	Fruit Residues of Vaccinium uliginosum	30% (w/w) ethanol / 19% (w/w) (NH ₄) ₂ SO ₄	92.34% (relative yield)	[11]
Conventional Solvent Extraction	Fruit Residues of Vaccinium uliginosum	50% ethanol solution (pH 3.47) at room temp.	51.86% (relative yield)	[11]

Purification Protocols

Crude **enocyanin** extracts contain sugars, organic acids, and other phenolic compounds that can compromise stability.[\[12\]](#) Purification is essential for concentrating the anthocyanins and for analytical purposes.

- Solid-Phase Extraction (SPE): C18 cartridges are commonly used to remove sugars and other water-soluble impurities. The cartridges are activated with methanol and water, the sample is loaded, and after washing, the anthocyanins are eluted with an acidified organic solvent.[\[14\]](#)
- Adsorption Chromatography: Macroporous resins like Amberlite XAD-7HP are highly effective for purifying anthocyanins from crude extracts due to their high adsorption and desorption capacities.[\[12\]](#)[\[14\]](#)



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Caption: A typical workflow for **enocyanin** extraction and purification.

Stability of Enocyanin

A significant challenge for the application of **enocyanin** in functional foods is its inherent instability. Degradation is influenced by several factors, leading to color loss and reduced bioactivity.[\[16\]](#)[\[17\]](#)[\[18\]](#)

- pH: Anthocyanins are most stable at low pH values (<3.0).[\[17\]](#) As pH increases, they undergo hydration and transformation into colorless or brownish compounds.[\[1\]](#)[\[17\]](#)
- Temperature: Thermal processing is a major cause of degradation.[\[19\]](#) Studies show that thermal stability is higher in crude extracts compared to purified anthocyanins, likely due to the protective effects of other co-extracted compounds (copigmentation).[\[17\]](#)
- Oxygen and Light: Exposure to oxygen and UV light accelerates degradation through oxidative and photodegradation mechanisms.[\[1\]](#)[\[20\]](#)

Table 3: Factors Affecting **Enocyanin** (Anthocyanin) Stability

Factor	Effect on Stability	Mitigation Strategies	References
High pH (>3)	Structural transformation, color loss	Maintain acidic environment in food matrix	[17]
High Temperature	Accelerated degradation	Use low-temperature processing (e.g., UHT), minimize heat exposure time, utilize copigmentation	[17][19]
Oxygen	Oxidation, browning	Vacuum or nitrogen packing, addition of antioxidants (e.g., ascorbic acid, though its effect can be complex)	[1][20]
Light	Photodegradation	Opaque packaging	[1][20]
Enzymes	Enzymatic degradation (e.g., by polyphenol oxidases)	Pasteurization to inactivate enzymes	[20]
Metal Ions	Formation of complexes, can cause color changes	Use of chelating agents	[20]

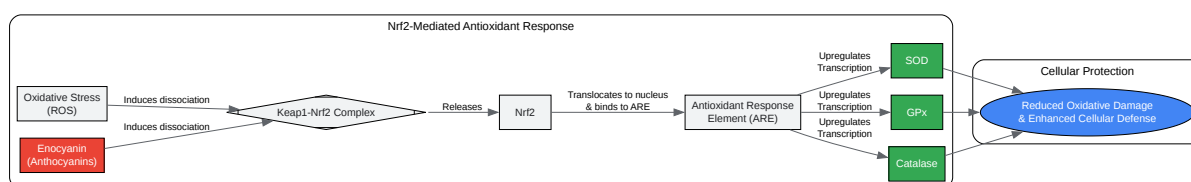
Functional Properties and Bioactivity

The health benefits of **enocyanin** are primarily linked to the antioxidant and anti-inflammatory activities of its anthocyanin constituents.[2][4][5][7]

Antioxidant Activity

Anthocyanins are potent antioxidants that can neutralize harmful free radicals and reactive oxygen species (ROS).[8][21] This activity is crucial for preventing oxidative stress, a key factor in the development of many chronic diseases.[22]

- Mechanism of Action: The antioxidant activity of anthocyanins operates through two primary mechanisms:
 - Hydrogen Atom Transfer (HAT): The anthocyanin molecule donates a hydrogen atom to a free radical, stabilizing it.[22][23]
 - Single Electron Transfer (SET): The anthocyanin donates an electron to the free radical.[22][23]
- Indirect Antioxidant Effects: Anthocyanins can also exert indirect antioxidant effects by upregulating the expression and activity of endogenous antioxidant enzymes (e.g., superoxide dismutase, glutathione peroxidase) through pathways like the Nrf2 signaling pathway.[21][24]



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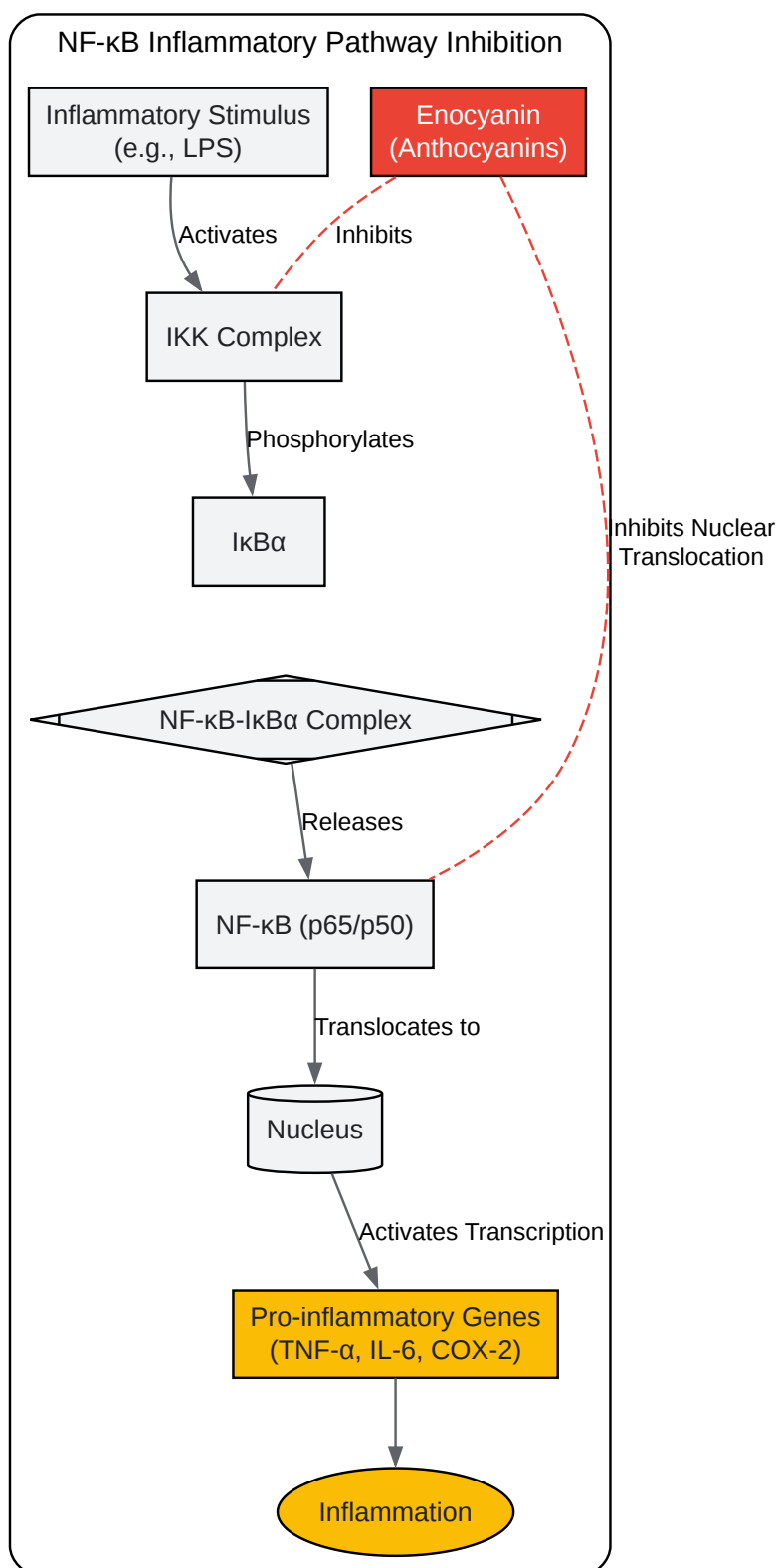
Caption: **Enocyanin's** role in the Nrf2 antioxidant signaling pathway.

Anti-inflammatory Properties

Chronic inflammation is another hallmark of many non-communicable diseases. Anthocyanins have demonstrated significant anti-inflammatory effects in both in vitro and in vivo models.[2][7][25]

- Mechanism of Action: A key mechanism is the inhibition of the nuclear factor-kappa B (NF- κ B) signaling pathway.[25] NF- κ B is a transcription factor that controls the expression of

many pro-inflammatory genes, including cytokines like TNF- α and IL-6. By inhibiting the activation and nuclear translocation of NF- κ B, anthocyanins can suppress the inflammatory response.[\[25\]](#)



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Caption: Inhibition of the NF- κ B inflammatory pathway by **enocyanin**.

Bioavailability and Metabolism

Despite their potent in vitro activity, the bioavailability of anthocyanins is relatively low, estimated to be less than 2%.[\[26\]](#)[\[27\]](#)

- **Absorption:** Absorption can occur in the stomach and small intestine.[\[27\]](#) The glycoside forms (like malvidin-3-glucoside) can be absorbed intact, but they also undergo extensive first-pass metabolism in the intestinal wall and liver.[\[27\]](#)
- **Metabolism:** Intact anthocyanins are rapidly metabolized into various smaller phenolic acids and aldehydes (e.g., protocatechuic acid, 4-hydroxybenzoic acid).[\[27\]](#)[\[28\]](#) These metabolites can reach higher concentrations in the plasma than the parent compounds and are believed to contribute significantly to the overall health effects.[\[27\]](#)
- **Excretion:** Absorbed anthocyanins and their metabolites are excreted in the bile and urine.[\[29\]](#)

Table 4: Pharmacokinetic Parameters of Anthocyanins from Human and Animal Studies

Compound/Source	Subject	Dose	Cmax	Tmax	Bioavailability	Reference
¹³ C-Cyanidin-3-glucoside	Human	500 mg	5.97 μmol/L (metabolites)	10.2 h (metabolites)	12.4% (relative)	[28]
Cyanidin-3-glycosides	Human	721 mg	~96 nmol/L	2.8 h	Not specified	[28]
General Anthocyanins	Animal	Various	-	0.5 - 2 h	0.26 - 1.8%	[27]
Purified Anthocyanins	Human (Hypercholesterolemic)	320 mg	Not specified	Not specified	Not specified	[8]

Safety and Toxicology

Enocyanin and its constituent anthocyanins are generally recognized as safe for consumption.
[8]

- **Acute and Subacute Toxicity:** Studies in rats have shown a high safety profile. For cyanidin, a common anthocyanin, the acute LD50 was found to be greater than 300 mg/kg, and a No Observed Adverse Effect Level (NOAEL) was established at 30 mg/kg/day in a 28-day subacute study.[30] Another study on acylated anthocyanin derivatives found an LD50 in mice of >10 g/kg.[31]
- **Mutagenicity:** Flavylium class compounds, including cyanidin, have been found to be non-mutagenic in the Ames assay.[32]
- **Clinical Trials:** Human trials using anthocyanin-rich extracts have shown them to be well-tolerated with an acceptable safety profile.[33]

Experimental Protocols

Protocol: Determination of Total Monomeric Anthocyanin Content

This protocol is based on the pH differential method, which relies on the structural transformation of anthocyanins with a change in pH, measured spectrophotometrically.

- **Reagent Preparation:**
 - Potassium chloride buffer (0.025 M), pH 1.0.
 - Sodium acetate buffer (0.4 M), pH 4.5.
- **Sample Preparation:**
 - Prepare an **enocyanin** extract and dilute it appropriately with the pH 1.0 buffer to obtain an absorbance reading in the linear range of the spectrophotometer.
- **Measurement:**

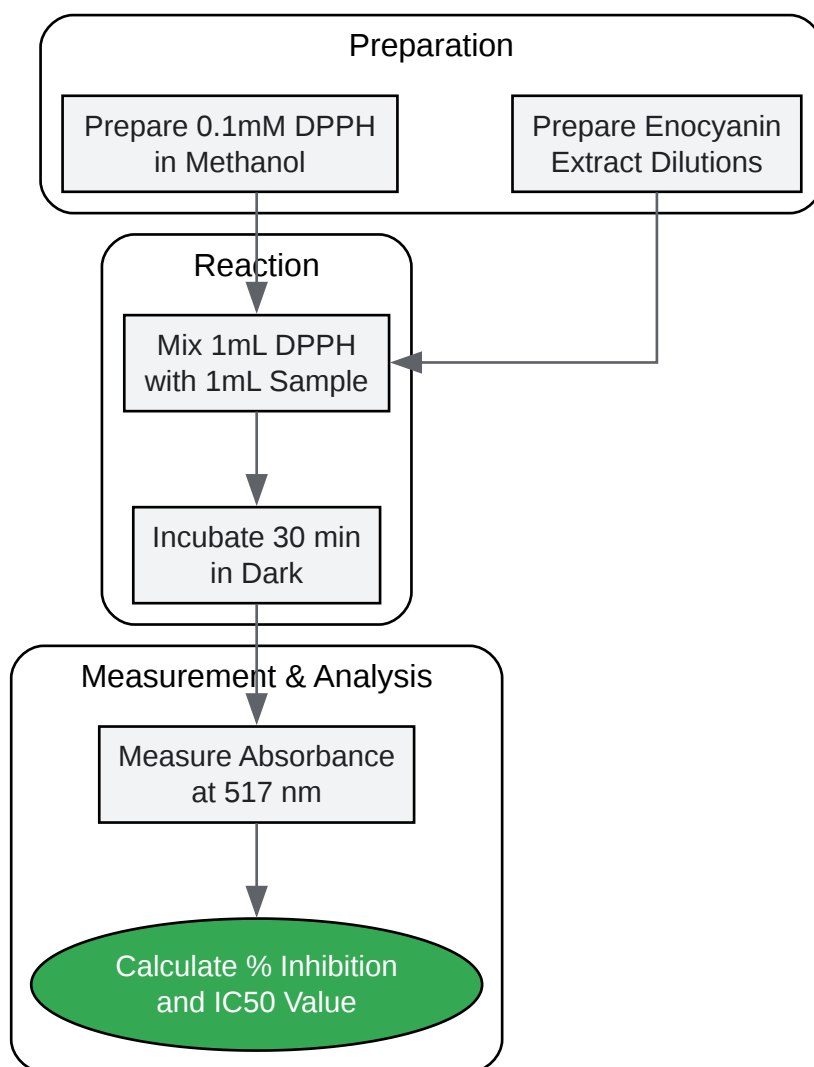
- Take two aliquots of the diluted sample.
- To the first aliquot, add the pH 1.0 buffer. To the second, add the pH 4.5 buffer.
- Allow to equilibrate for 15 minutes.
- Measure the absorbance of both solutions at the wavelength of maximum absorption ($\lambda_{\text{vis-max}}$, typically ~520 nm for **enocyanin**) and at 700 nm (to correct for haze).
- Calculation:
 - Calculate the absorbance (A) for the sample: $A = (A_{\lambda_{\text{vis-max}}} - A_{700})_{\text{pH 1.0}} - (A_{\lambda_{\text{vis-max}}} - A_{700})_{\text{pH 4.5}}$.
 - Calculate the total monomeric anthocyanin concentration (mg/L): $(A \times \text{MW} \times \text{DF} \times 1000) / (\epsilon \times L)$, where MW is the molecular weight of the predominant anthocyanin (e.g., 493.4 g/mol for cyanidin-3-glucoside), DF is the dilution factor, L is the pathlength (1 cm), and ϵ is the molar extinction coefficient (e.g., 26,900 L·mol⁻¹·cm⁻¹ for cyanidin-3-glucoside).

Protocol: DPPH Radical Scavenging Activity Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

- Reagent Preparation:
 - Prepare a 0.1 mM solution of DPPH in methanol.
 - Prepare a series of dilutions of the **enocyanin** extract in methanol.
 - Prepare a standard antioxidant solution (e.g., Trolox) for comparison.
- Procedure:
 - Add 1.0 mL of the DPPH solution to 1.0 mL of each sample dilution (and standard/blank).
 - Vortex the mixture and incubate in the dark at room temperature for 30 minutes.
 - Measure the absorbance at 517 nm against a methanol blank.

- Calculation:
 - Calculate the percentage of radical scavenging activity: % Inhibition = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$, where A_{control} is the absorbance of the DPPH solution without the sample.
 - Results can be expressed as an IC₅₀ value (the concentration of the extract required to scavenge 50% of the DPPH radicals).



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Caption: Experimental workflow for the DPPH antioxidant assay.

Protocol: In Vitro Anti-inflammatory Assay (LPS-induced RAW 264.7 Macrophages)

This protocol assesses the ability of **enocyanin** to reduce the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

- Cell Culture:
 - Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- Procedure:
 - Seed cells in a 96-well plate at a density of 5×10^4 cells/well and allow them to adhere overnight.
 - Pre-treat the cells with various non-toxic concentrations of **enocyanin** extract for 1-2 hours.
 - Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).
- Nitric Oxide Measurement (Griess Assay):
 - After incubation, collect 50 µL of the cell culture supernatant from each well.
 - Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
 - Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
 - Measure the absorbance at 540 nm.
- Analysis:
 - Quantify the nitrite concentration (a stable product of NO) using a sodium nitrite standard curve.

- Results are expressed as the percentage inhibition of NO production compared to the LPS-only control.

Conclusion and Future Directions

Enocyanin presents a compelling opportunity as a multi-functional ingredient in the food and nutraceutical industries. Its dual role as a natural colorant and a source of bioactive anthocyanins with proven antioxidant and anti-inflammatory properties makes it highly attractive.[6][34][35] However, significant challenges remain, primarily concerning its stability during processing and storage and its low bioavailability.

Future research should focus on:

- Encapsulation Technologies: Developing effective micro- and nano-encapsulation methods to protect anthocyanins from degradation and potentially enhance their bioavailability.[36]
- Synergistic Formulations: Investigating the synergistic effects of **enocyanin** with other food components (e.g., proteins, other phenolics) that may enhance stability and bioactivity.[26]
- Clinical Trials: Conducting more robust, long-term human clinical trials to substantiate the health benefits of **enocyanin** consumption, focusing on specific health outcomes and optimal dosages.[2][25]

By addressing these challenges, the full potential of **enocyanin** as a valuable functional food ingredient can be realized, offering a natural solution for both coloring and health enhancement in a wide range of food products.

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